molecular formula C19H19F3N4O2 B10911403 N-(4-ethylphenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

N-(4-ethylphenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

Cat. No.: B10911403
M. Wt: 392.4 g/mol
InChI Key: BAOYJWUNQSJOBM-UHFFFAOYSA-N
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Description

N~1~-(4-ETHYLPHENYL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ETHYLPHENYL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the ethylphenyl and propanamide groups. Common reagents used in these reactions include trifluoromethyl ketones, hydrazines, and various amides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-ETHYLPHENYL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within its structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridine compounds.

Scientific Research Applications

N~1~-(4-ETHYLPHENYL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N1-(4-ETHYLPHENYL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ETHYL-6-METHYLPHENYL)CARBAMATE
  • N’-[(E)-(4-ETHYLPHENYL)METHYLIDENE]-2-{[1-(4-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE
  • 2,4-DICHLORO-N-(2-ETHYL-6-METHYLPHENYL)BENZAMIDE

Uniqueness

N~1~-(4-ETHYLPHENYL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is unique due to its specific structural features, such as the trifluoromethyl group and the pyrazolopyridine core. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H19F3N4O2

Molecular Weight

392.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanamide

InChI

InChI=1S/C19H19F3N4O2/c1-3-12-4-6-13(7-5-12)23-16(27)8-9-26-17(28)10-15(19(20,21)22)14-11-25(2)24-18(14)26/h4-7,10-11H,3,8-9H2,1-2H3,(H,23,27)

InChI Key

BAOYJWUNQSJOBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)C)C(F)(F)F

Origin of Product

United States

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